molecular formula C5H14N2 B1346908 N,N,N',N'-Tetramethylmethanediamine CAS No. 51-80-9

N,N,N',N'-Tetramethylmethanediamine

Cat. No. B1346908
CAS RN: 51-80-9
M. Wt: 102.18 g/mol
InChI Key: VGIVLIHKENZQHQ-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetramethylmethanediamine is a chemical reagent that has been utilized in the aminomethylation of terminal acetylenes. This process is facilitated by the presence of transition metals and lanthanide complexes and salts, leading to the formation of N,N-dimethylprop-2-yn-1-amines with high yield and selectivity .

Synthesis Analysis

The synthesis of N,N,N',N'-Tetramethylmethanediamine and its derivatives has been explored in various studies. For instance, the synthesis of transition-metal complexes with ligands related to N,N,N',N'-Tetramethylmethanediamine has been reported, demonstrating the versatility of this compound in forming stable complexes with metals such as copper, iron, cobalt, and zinc . Additionally, the synthesis of structurally complex tetramines starting from thiophene-2-carbaldehyde and pentaerythrityl tetramine has been achieved, indicating the potential for creating a wide array of derivatives from N,N,N',N'-Tetramethylmethanediamine .

Molecular Structure Analysis

The molecular structure of N,N,N',N'-Tetramethylmethanediamine has been determined using crystallography and quantum chemical methods. It crystallizes in the monoclinic crystal system and exhibits specific conformational characteristics as revealed by Hirshfeld surface analysis . Furthermore, the crystal structure of related nickel(II) chains synthesized from derivatives of N,N,N',N'-Tetramethylmethanediamine has been characterized, showing the compound's ability to form complex structures with transition metals .

Chemical Reactions Analysis

N,N,N',N'-Tetramethylmethanediamine participates in a variety of chemical reactions, particularly as a ligand in the formation of metal complexes. The resulting complexes exhibit interesting properties, such as hydrogen bonding and specific geometric arrangements around the metal ions, which are stabilized by strong intermolecular interactions . The compound's reactivity with acetylenes to form amines also highlights its role in synthetic organic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N,N,N',N'-Tetramethylmethanediamine are not detailed in the provided papers, the studies do give insights into the properties of its complexes. For example, the crystal structures of these complexes provide information on their stability and the nature of their intermolecular interactions . The high yield and selectivity of the aminomethylation reaction also suggest that N,N,N',N'-Tetramethylmethanediamine has favorable reactivity and selectivity as a reagent .

Scientific Research Applications

Ionic Adduct Formation

N,N,N',N'-Tetramethylmethanediamine is used in the synthesis of ionic adducts with fluorine-containing β-diketones. These adducts are notable for their low melting points and thermal stability, with some being liquid at room temperature. The formation of these adducts has been studied in detail, providing insights into their thermal properties and potential applications (Gupta, Twamley, & Shreeve, 2005).

Aminomethylation of Acetylenes

A novel method utilizing N,N,N',N'-Tetramethylmethanediamine for the aminomethylation of terminal acetylenes has been developed. This procedure, involving transition metals and lanthanide complexes and salts, leads to the formation of N,N-dimethylprop-2-yn-1-amines with high yield and selectivity (Shaibakova, Titova, Ibragimov, & Dzhemilev, 2008).

Reaction with Pheophorbide

The compound reacts with pheophorbide a methyl ester, leading to derivatives of chlorin e6. This reaction is significant in synthesizing specific chlorin derivatives, which have various applications, including in photodynamic therapy (Belykh, Tarabukina, Gruzdev, & Kuchin, 2009).

Crystal Structure Analysis

Structural analysis of N,N,N',N'-tetramethylethanediamine, a closely related compound, has been performed. Quantum chemical methods and Hirshfeld surface analysis were used to investigate its conformation and intermolecular interactions, which are crucial for understanding its behavior in various reactions (Schrimpf, Otte, & Strohmann, 2022).

Luminescence Studies

The cadmium(53P1)-photosensitized luminescence of aliphatic diamines, including N,N,N',N'-tetramethylmethanediamine, has been studied. These findings are essential in understanding the luminescence properties of these compounds, which can be applied in various fields, such as material sciences and sensor technologies (Yamamoto, Sueishi, & Nishimura, 1991).

CO2 Capture Studies

N,N,N',N'-tetramethylmethanediamine has been investigated for its application in post-combustion CO2 capture. The study included analyzing the acid-base properties of the diamines and their absorption capabilities. The results highlighted the potential of structurally modified diamines as promising bicarbonate forming absorbents in CO2 absorption processes (Xiao, Cui, Zou, Yang, Gao, & Liang, 2020).

Safety And Hazards

N,N,N’,N’-Tetramethylmethanediamine is a highly flammable liquid that poses significant safety risks . This compound can ignite easily if exposed to heat, sparks, or flames, making it crucial to handle with extreme caution . In addition, inhalation of its fumes can cause corrosive injuries to the upper respiratory tract and lungs .

properties

IUPAC Name

N,N,N',N'-tetramethylmethanediamine
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InChI

InChI=1S/C5H14N2/c1-6(2)5-7(3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIVLIHKENZQHQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)CN(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H14N2
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DSSTOX Substance ID

DTXSID1058761
Record name Methanediamine, N,N,N',N'-tetramethyl-
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Molecular Weight

102.18 g/mol
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Physical Description

Tetramethylmethylenediamine appears as a solid or solution. Moderately toxic by ingestion and may irritate skin and eyes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment., Colorless liquid; [Alfa Aesar MSDS]
Record name TETRAMETHYLMETHYLENEDIAMINE
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Record name N,N,N',N'-Tetramethylmethylenediamine
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Product Name

N,N,N',N'-Tetramethylmethanediamine

CAS RN

51-80-9
Record name TETRAMETHYLMETHYLENEDIAMINE
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Record name Bis(dimethylamino)methane
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Record name N,N,N',N'-Tetramethylmethanediamine
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Record name N,N,N',N'-tetramethylmethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
MG Shaibakova, IG Titova, AG Ibragimov… - Russian Journal of …, 2008 - Springer
A new procedure has been developed for aminomethylation of terminal acetylenes with N,N,N′,N′-tetramethylmethanediamine in the presence of transition metals and lanthanide …
Number of citations: 18 link.springer.com
SJ DeSolms - The Journal of Organic Chemistry, 1976 - ACS Publications
, , ', ' Page 1 2650 J. Org. Chem., Vol. No. 15,1976 Notes m, 1 ; 6.61, t, J = 4 Hz, 1 H. Ir (CC14) 3070, 2920,1670, 1630, 910 cm-1. Registry No.—I, 579-75-9; II (R = CH2CH=CH2,38019-…
Number of citations: 61 pubs.acs.org
RR Khairullina, BF Akmanov, TV Tyumkina… - Russian Journal of …, 2012 - Springer
N,N,N',N'-Tetramethylmethanediamine, Efficient Reagent for Thioles Aminomethylation Page 1 ISSN 1070-4280, Russian Journal of Organic Chemistry, 2012, Vol. 48, No. 2, pp. 175−179. © …
Number of citations: 16 link.springer.com
DV Belykh, IS Tarabukina, IV Gruzdev… - Russian Journal of …, 2009 - Springer
The reaction of N,N,N′,N′-tetramethylmethanediamine with pheophorbide a methyl ester gave the corresponding 13″-dimethylaminomethyl derivative and 13-N,N-dimethylamide …
Number of citations: 13 link.springer.com
S Miyano, H Hokari, H Hashimoto - Bulletin of the Chemical Society of …, 1982 - journal.csj.jp
The Mannich dimethylaminomethylation of carbonyl compounds is conveniently carried out via enol trimethylsilyl ethers by a combination of chloroiodomethane (CH 2 ClI) and N,N,N′,…
Number of citations: 30 www.journal.csj.jp
G Ferguson, Y Li, AJ McAlees, R McCrindle… - …, 1999 - ACS Publications
Reaction, in chloroform solution, of (COD)Pt(CH 2 Cl)Cl (5) with Me 2 NCH 2 NMe 2 in the presence of 1 equiv (vs 5) of a monodentate ligand L (L = Ph 3 P, (p-MeOC 6 H 4 ) 3 P, (p-FC …
Number of citations: 28 pubs.acs.org
JS Park, SH Park, SD Yim, YG Yoon, WY Lee… - Journal of power …, 2008 - Elsevier
For the performances of solid alkaline fuel cells (SAFCs) using anion-exchange membranes (AEMs), anion-exchange membranes were prepared via chloromethylation and amination …
Number of citations: 252 www.sciencedirect.com
DA Handley, PB Hitchcock, TH Lee, GJ Leigh - Inorganica Chimica Acta, 2001 - Elsevier
Complexes of metal(II) halides of the first transition series with three diamines Me 2 N(CH 2 ) n NMe 2 have been studied. For n=1 (tmmn), only dinuclear species [{MX 2 (tmmn)} 2 ] …
Number of citations: 47 www.sciencedirect.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
RR Khairullina, AR Geniyatova… - Russian Journal of …, 2017 - Springer
An efficient procedure has been developed for the synthesis of N,N′-(2,5-dithiaalkane-α,ω-diyl)bis-(N′-allylthioureas) by thiomethylation of N-substituted ureas and thioureas with α,ω-…
Number of citations: 2 link.springer.com

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